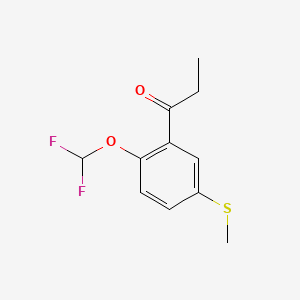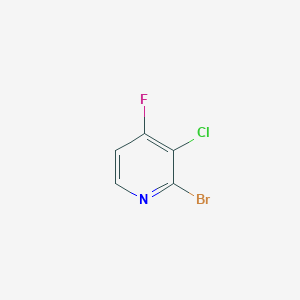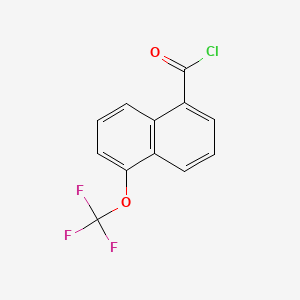
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride is an organic compound with the molecular formula C12H6ClF3O2 and a molecular weight of 274.62 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further substituted with a carbonyl chloride group. It is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride typically involves the reaction of 1-(trifluoromethoxy)naphthalene with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1-(Trifluoromethoxy)naphthalene
Reagent: Thionyl chloride (SOCl2)
Reaction Conditions: Reflux
The reaction yields this compound as the primary product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride depends on its specific applicationThe trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group allows for further functionalization . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-5-carbonyl chloride can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzene-4-carbonyl chloride: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethoxy)naphthalene-2-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the naphthalene ring.
1-(Trifluoromethoxy)naphthalene-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in synthesis .
Properties
Molecular Formula |
C12H6ClF3O2 |
|---|---|
Molecular Weight |
274.62 g/mol |
IUPAC Name |
5-(trifluoromethoxy)naphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H6ClF3O2/c13-11(17)9-5-1-4-8-7(9)3-2-6-10(8)18-12(14,15)16/h1-6H |
InChI Key |
YIBAGMNTHMRSBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(F)(F)F)C(=C1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




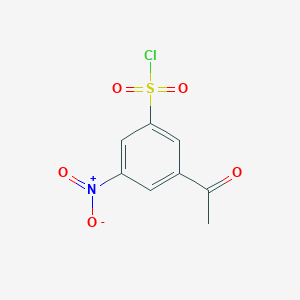
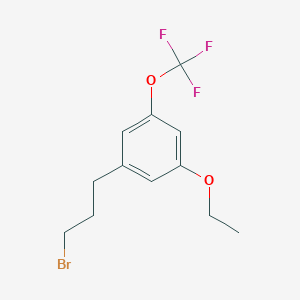
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)

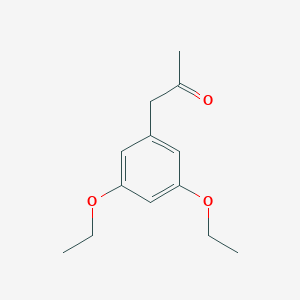

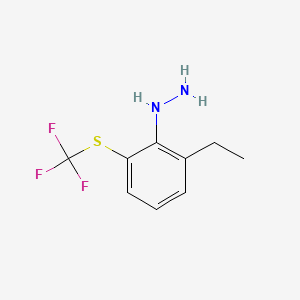

![1-[2-(2-Bromoethyl)phenyl]ethan-1-one](/img/structure/B14060155.png)

